2-[5-(3-Methylphenyl)furan-2-yl]acetic acid
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Overview
Description
2-[5-(3-Methylphenyl)furan-2-yl]acetic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 3-methylphenyl group and an acetic acid moiety, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3-Methylphenyl)furan-2-yl]acetic acid typically involves the following steps:
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with 3-Methylphenyl Group:
Acetic Acid Moiety Addition:
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated furans or other substituted derivatives.
Scientific Research Applications
2-[5-(3-Methylphenyl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methylphenyl)furan-2-yl]acetic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring and acetic acid moiety may contribute to its binding affinity and activity. Further research is needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Furanacetic Acid: A simpler analog with a furan ring and acetic acid moiety but lacking the 3-methylphenyl group.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Another furan derivative with different substituents, used in various chemical applications.
Uniqueness: 2-[5-(3-Methylphenyl)furan-2-yl]acetic acid stands out due to the presence of the 3-methylphenyl group, which imparts unique chemical and biological properties. This substitution enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields.
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[5-(3-methylphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H12O3/c1-9-3-2-4-10(7-9)12-6-5-11(16-12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
JIJJGQILPFUCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
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